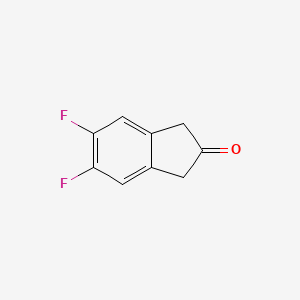

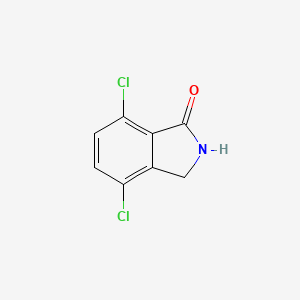

4,7-Dichloro-isoindolin-1-one

説明

4,7-Dichloro-isoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO . It has a molecular weight of 202.04 . The compound is a white solid and has been used in various research and development contexts .

Molecular Structure Analysis

The InChI code for 4,7-Dichloro-isoindolin-1-one is 1S/C8H5Cl2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) . The compound’s structure has been analyzed in the context of its use as a PI3Kγ inhibitor . Molecular modeling studies have been conducted, combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Physical And Chemical Properties Analysis

4,7-Dichloro-isoindolin-1-one is a white solid . It has a molecular weight of 202.04 and a molecular formula of C8H5Cl2NO .科学的研究の応用

Natural Products and Bioactivity

Isoindolin-1-one frameworks, including derivatives like 4,7-Dichloro-isoindolin-1-one, are found in a variety of naturally occurring compounds with diverse biological activities. These compounds exhibit therapeutic potential for various chronic diseases. The advancement in synthetic methods has significantly contributed to the exploration of 1-isoindolinone chemistry for medicinal applications (Upadhyay et al., 2020).

Synthesis and Chemical Properties

A novel method for the construction of isoindolin-1-one derivatives involves Rh(III)-catalyzed annulation reactions, showcasing the versatility of these compounds in synthetic organic chemistry. This approach utilizes C-F bond cleavage and demonstrates a wide tolerance of functional groups, indicating its utility in creating diverse chemical entities (Wang et al., 2017).

Anti-cancer Activity

Research into 3-methyleneisoindolin-1-ones has revealed their potential in anticancer activity. A library of these compounds was synthesized and evaluated against various human cancer cell lines, with some showing promising inhibitory effects. This highlights the applicability of isoindolin-1-one derivatives in the development of new cancer therapeutics (Mehta et al., 2022).

Green Chemistry and Synthesis

Isoindoline derivatives have been synthesized under solventless conditions, aligning with principles of green chemistry. This approach not only simplifies the synthesis process but also demonstrates the environmental benefits of utilizing isoindolin-1-one scaffolds in chemical synthesis (Andrade-Jorge et al., 2017).

Photophysical Properties

Studies on the photophysical properties of isoindoline derivatives, such as ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores, provide insights into their potential applications in material science and optical technologies. This research sheds light on the electronic structure and behavior of these compounds under various conditions (Kataria et al., 2016).

作用機序

Target of Action

The primary target of 4,7-Dichloro-isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .

Mode of Action

4,7-Dichloro-isoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound’s interaction with CDK7 results in the inhibition of the kinase’s activity, thus influencing cell cycle regulation .

Biochemical Pathways

The inhibition of CDK7 by 4,7-Dichloro-isoindolin-1-one affects the cell cycle regulation pathway. This disruption can lead to the halt of cell proliferation, which is a key factor in cancer progression .

Pharmacokinetics

The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to comprehensive pharmacokinetic parameters that were predicted .

Result of Action

The result of the action of 4,7-Dichloro-isoindolin-1-one is the inhibition of CDK7, leading to a disruption in cell cycle regulation. This disruption can lead to the halt of cell proliferation, thereby exhibiting anti-cancer activity .

特性

IUPAC Name |

4,7-dichloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMYKHRMDUGONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696056 | |

| Record name | 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954239-40-8 | |

| Record name | 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)

![5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1423816.png)